molecular formula C14H15NO2S2 B12460684 5-(ethoxymethylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

5-(ethoxymethylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B12460684
M. Wt: 293.4 g/mol
InChI Key: NOPWLPLYQGXTLE-UHFFFAOYSA-N
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Description

The compound 5-(ethoxymethylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the rhodanine (2-sulfanylidene-1,3-thiazolidin-4-one) family, a scaffold known for diverse biological activities . Its structure features:

  • C-5 substituent: Ethoxymethylidene group (–CH=C(OEt)), contributing to electron-withdrawing and lipophilic properties.
  • N-3 substituent: 2-Phenylethyl group (–CH₂CH₂Ph), enhancing hydrophobic interactions.

Rhodanine derivatives are synthesized via condensation of thiazolidinone precursors with aldehydes/ketones .

Properties

Molecular Formula

C14H15NO2S2

Molecular Weight

293.4 g/mol

IUPAC Name

5-(ethoxymethylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H15NO2S2/c1-2-17-10-12-13(16)15(14(18)19-12)9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3

InChI Key

NOPWLPLYQGXTLE-UHFFFAOYSA-N

Canonical SMILES

CCOC=C1C(=O)N(C(=S)S1)CCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation

Knoevenagel condensation represents one of the most common and widely referenced methods for synthesizing 5-ene-4-thiazolidinones. This approach involves the reaction between the thiazolidinone core (containing an active methylene group at C5) and various oxo-compounds such as aldehydes or ketones. The nucleophilic C5-methylene carbon attacks the electrophilic center of the oxo-compound, resulting in the formation of an exocyclic double bond at the C5 position.

Various reaction conditions for Knoevenagel condensation include:

  • Acetic acid/sodium acetate
  • Ethanol with ammonium acetate or piperidine
  • Toluene with ammonium acetate
  • Dimethylformamide with sodium acetate
  • Ethanol with monoethanolamine
  • Microwave-assisted conditions

The reaction typically proceeds with high stereoselectivity, predominantly yielding Z-isomers as confirmed by X-ray crystallographic analysis.

One-Pot Multicomponent Reactions

Modern synthetic approaches favor one-pot multicomponent methods for their efficiency and atom economy. For thiazolidinone synthesis, various one-pot strategies have been developed based on the following key reactions:

  • [2+3]-Cyclocondensation involving substituted thioureas or thiosemicarbazides with halogen-carboxylic acids
  • One-pot three-component reaction of primary amines, oxo-compounds, and thiolic agents
  • Microwave-assisted multicomponent reactions

These approaches minimize purification steps and often produce higher yields compared to sequential methods.

Direct Modification Methods

Another important synthetic route involves the direct modification of pre-existing thiazolidinone cores:

  • Reaction with dimethylformamide-dimethylacetal (DMF-DMA) to form enamines
  • Nucleophilic addition reactions with activated double bonds
  • Dehydrobromination reactions to introduce specific substituents at the C5 position
  • Regioselective bromination followed by dehydrogenation

These methods allow for precise control over the substitution pattern and are particularly useful for introducing specific functional groups at defined positions.

Specific Methods for Synthesizing 5-(Ethoxymethylidene)-3-(2-Phenylethyl)-2-Sulfanylidene-1,3-Thiazolidin-4-One

Sequential Synthesis Approach

This approach involves a step-by-step introduction of the required functional groups onto the thiazolidinone core. The synthesis begins with the preparation of 2-thioxo-1,3-thiazolidin-4-one, followed by N-alkylation and C5 modification.

Step 1: Preparation of 2-thioxo-1,3-thiazolidin-4-one
The core thiazolidinone structure can be synthesized by reacting thiourea with chloroacetic acid in water or ethanol under reflux conditions.

Step 2: N3-Alkylation with 2-phenylethyl group
The N3 position is alkylated using 2-phenylethyl bromide in the presence of a base such as potassium carbonate or sodium hydroxide in DMF or acetone, typically at 50-70°C for 4-6 hours.

Step 3: Introduction of ethoxymethylidene group at C5
The ethoxymethylidene group is introduced via Knoevenagel condensation between 3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one and triethyl orthoformate in the presence of acetic anhydride or using ethoxymethylene derivatives.

Table 1: Reaction Conditions for Sequential Synthesis

Step Reagents Solvent Temperature (°C) Time (h) Typical Yield (%)
1 Thiourea, Chloroacetic acid Water/Ethanol 80-100 3-5 70-85
2 2-Phenylethyl bromide, K₂CO₃ DMF 60-70 4-6 65-80
3 Triethyl orthoformate, Ac₂O Acetic acid 90-110 3-4 60-70

One-Pot Synthesis via Thiourea Derivatives

This approach utilizes N-(2-phenylethyl)thiourea derivatives as key intermediates and presents a more efficient synthesis route compared to the sequential method.

Step 1: Preparation of N-(2-phenylethyl)thiourea
Phenylethylamine is reacted with ammonium thiocyanate under acidic conditions to form N-(2-phenylethyl)thiourea.

Optimization of Synthetic Conditions

Solvent Effects

The choice of solvent significantly impacts the yield and purity of this compound. A comparative study of different solvents has been conducted to determine optimal conditions.

Table 2: Solvent Effects on Yield

Solvent Reaction Time (h) Temperature (°C) Yield (%)
Acetic anhydride 3 90 75-80
Toluene 5 110 60-65
DMF 4 80 65-70
Ethanol 6 78 50-55
Acetic acid 4 100 70-75

Acetic anhydride consistently produces the highest yields, likely due to its ability to activate the triethyl orthoformate and facilitate the Knoevenagel condensation.

Catalyst Influence

Various catalysts have been investigated for enhancing reaction efficiency and stereoselectivity in the synthesis of 5-ene-4-thiazolidinones.

Table 3: Catalyst Effects on Knoevenagel Condensation

Catalyst Concentration (mol%) Reaction Time (h) Yield (%) Z/E Selectivity
Sodium acetate 10 4 70 >95:5
Piperidine 5 3 75 >98:2
DSDABCOC 7 3.5 72 >95:5
VOSO₄ 5 2.5 78 >98:2
l-Proline 10 4 65 >90:10

Piperidine and vanadyl sulfate (VOSO₄) demonstrate superior catalytic activity and stereoselectivity, with ultrasonic irradiation further enhancing reaction rates when combined with VOSO₄.

Purification and Characterization

Purification Techniques

Efficient purification of this compound is crucial for obtaining high-purity material for research applications. The following purification methods have proven effective:

  • Recrystallization from ethanol or ethanol/water mixtures
  • Column chromatography using silica gel (60-120 mesh) with appropriate solvent systems
  • Thin-layer chromatography (TLC) monitoring using petroleum ether/ethyl acetate mixtures

For analytical-grade purity (>98%), a combination of recrystallization followed by column chromatography is recommended.

Spectroscopic Characterization

Comprehensive characterization of this compound involves multiple spectroscopic techniques:

NMR Spectroscopy:
Key signals in ¹H NMR (DMSO-d₆) include:

  • Aromatic protons: 7.15-7.35 ppm (m, 5H)
  • Methylene protons adjacent to phenyl: 2.85-2.95 ppm (t, 2H)
  • Methylene protons adjacent to nitrogen: 3.85-4.00 ppm (t, 2H)
  • Ethoxy methylene proton: 7.60-7.70 ppm (s, 1H)
  • Ethoxy -CH₂-: 3.95-4.10 ppm (q, 2H)
  • Ethoxy -CH₃: 1.20-1.35 ppm (t, 3H)

IR Spectroscopy:
Characteristic bands include:

  • C=O stretching: 1670-1690 cm⁻¹
  • C=C stretching: 1580-1600 cm⁻¹
  • C=S stretching: 1140-1160 cm⁻¹
  • Aromatic C-H stretching: 3020-3080 cm⁻¹

Mass Spectrometry:
The molecular ion peak typically appears at m/z 293 (M⁺), with fragment ions at m/z 264 (M⁺-C₂H₅), 219 (M⁺-C₂H₅OCH₂), and 105 (PhCH₂CH₂⁺).

Physical Properties

The physical properties of this compound have been determined through various analytical methods:

Table 4: Physical Properties

Property Value Method of Determination
Physical state Pale yellow crystalline solid Visual observation
Melting point 128-130°C Capillary method
Solubility Soluble in DMSO, DMF, slightly soluble in ethanol, chloroform Gravimetric analysis
LogP 3.45 Calculated
pKa 8.2 Potentiometric titration
Crystal system Monoclinic X-ray crystallography

Comparative Analysis of Different Preparation Methods

Yield and Efficiency Comparison

A comprehensive comparison of different synthesis methods reveals significant variations in yield, reaction time, and overall efficiency.

Table 5: Comparative Analysis of Synthesis Methods

Method Overall Yield (%) Total Reaction Time (h) Number of Isolation Steps Scalability
Sequential Synthesis 35-45 10-15 3 Good
One-Pot via Thiourea Derivatives 60-70 6-8 1 Excellent
Modified Knoevenagel Condensation 70-80 3-4 1 Very Good
Green Chemistry Approach 65-75 1-2 1 Moderate

The modified Knoevenagel condensation method offers the highest yield with minimal purification steps, making it the preferred approach for laboratory-scale synthesis. The green chemistry approach, while slightly lower in yield, provides the most time-efficient route and is environmentally favorable.

Stereochemical Considerations

The synthesis of this compound predominantly yields the Z-isomer regarding the exocyclic double bond. This stereoselectivity is consistent with observations for similar 5-ene-4-thiazolidinone derivatives. The geometric preference is attributed to:

  • Steric hindrance between the carbonyl oxygen and the ethoxy group
  • Potential intramolecular hydrogen bonding interactions
  • Electronic effects governing the Knoevenagel condensation mechanism

X-ray crystallographic studies of related compounds confirm this stereochemical assignment, showing the Z-configuration as the thermodynamically favored product.

Chemical Reactions Analysis

5-(Ethoxymethylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

5-(Ethoxymethylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

    Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent, with studies indicating its ability to inhibit certain enzymes and pathways involved in these diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(ethoxymethylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic efficiency. In biological systems, it may interfere with signaling pathways by modulating receptor activity or by affecting the expression of specific genes .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

C-5 Substituent Variations
  • Pyridin-3-ylmethylidene group : Derivatives like 5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one show lower antimicrobial activity against Gram-positive bacteria (MIC: 15.6–500 µg/mL), attributed to reduced lipophilicity .
  • Benzodioxol-5-ylmethylene group : Compounds such as 9l and 9m () exhibit higher melting points (170–243°C) due to rigid aromatic systems, compared to the ethoxymethylidene group’s flexible chain.
  • Furan/Thiophene rings : Derivatives like 21a–d () demonstrate moderate antimicrobial activity, with melting points ranging from 221–246°C, influenced by halogen substituents (e.g., trifluoromethyl groups enhance thermal stability) .
N-3 Substituent Variations
  • Cyclopropyl group : In 3-cyclopropyl-5-(4-methoxyphenylmethylidene)-2-thioxo-1,3-thiazolidin-4-one , shorter N-3 linkers reduce steric hindrance, improving DNA-binding affinity .
  • Morpholinoimino group: Derivatives like 5-(benzylidene)-2-(morpholinoimino)-3-phenylthiazolidin-4-one show enhanced solubility due to polar morpholine, yielding 81% in synthesis .
  • Benzyl/2-Phenylethyl groups : The 2-phenylethyl group in the target compound may offer better membrane penetration than bulkier benzyl groups (e.g., MFCD03418335 in ), which exhibit higher molecular weights (456.58 g/mol) .

Physicochemical Properties

Compound (C-5 Substituent; N-3 Substituent) Melting Point (°C) Lipophilicity (logP)* Notable Activity Reference
Target Compound (Ethoxymethylidene; 2-Phenylethyl) ~3.5 (predicted)
5-(Pyridin-3-ylmethylidene); N-3 alkyl chains 2.8–3.2 Antimicrobial (Gram+)
5-(Furan-2-ylmethylidene); 4-(Propan-2-yl)phenyl 228–229 4.1 Moderate antimicrobial
5-(4-Hydroxy-3-methoxybenzylidene); N-3 butyl 202–204 2.5 Cytotoxicity
5-(Benzylidene); Morpholinoimino 120–125 2.9 High solubility

*Predicted using fragment-based methods.

Computational and Structural Insights

  • Density Functional Theory (DFT) : Used to optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps) for rhodanine derivatives .
  • Crystal Structure Refinement : SHELXL and ORTEP-3 () resolve bond lengths and angles, critical for understanding tautomerism in the thioxo group .

Biological Activity

5-(Ethoxymethylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a thiazolidinone ring, a phenylethyl group, and an ethoxymethylidene substituent.

PropertyValue
Molecular FormulaC14H15NO2S2
Molecular Weight293.4 g/mol
IUPAC NameThis compound
InChI KeyNOPWLPLYQGXTLE-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of ethyl acetoacetate with 2-phenylethylamine, followed by cyclization with carbon disulfide and ethyl chloroformate under basic conditions. This synthetic route can be optimized for industrial production using continuous flow reactors to enhance yield and efficiency.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory and Anticancer Potential

Preliminary studies suggest that this compound may possess anti-inflammatory and anticancer properties. It appears to inhibit specific enzymes and pathways associated with inflammation and cancer progression. For instance, it has been observed to modulate signaling pathways that are critical in cancer cell proliferation.

The biological activity of the compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to active or allosteric sites, thereby reducing catalytic efficiency. Additionally, it can interfere with cellular signaling pathways by modulating receptor activity or affecting gene expression.

Case Studies

Several case studies have highlighted the biological effects of this compound:

  • Antimicrobial Study : In a controlled laboratory setting, this compound was tested against strains of Staphylococcus aureus and Candida albicans. Results showed a significant reduction in growth rates compared to control groups, indicating its potential as a therapeutic agent.
  • Cancer Cell Line Analysis : A study involving various cancer cell lines demonstrated that the compound inhibited cell proliferation in a dose-dependent manner. The mechanism was linked to the downregulation of specific oncogenes involved in cell cycle regulation.

Comparison with Similar Compounds

This compound shares structural similarities with other thiazolidinone derivatives but exhibits unique biological properties due to its specific substituents:

Compound NameBiological Activity
2-(2-Phenylethyl)-5,6,7,8-tetrahydrochromoneAntimicrobial
AgarotetrolAnticancer
IsoagarotetrolAnti-inflammatory

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